2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol
Description
Properties
Molecular Formula |
C9H21NO2 |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-[2-[ethyl(propyl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C9H21NO2/c1-3-5-10(4-2)6-8-12-9-7-11/h11H,3-9H2,1-2H3 |
InChI Key |
KPBAIHSOURVBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)CCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol typically involves the reaction of ethyl(propyl)amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process can be summarized as follows:
Reaction Setup: Ethyl(propyl)amine is mixed with ethylene oxide in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).
Reaction Conditions: The mixture is heated to a temperature of around 50-60°C and stirred for several hours.
Product Isolation: After the reaction is complete, the product is isolated by distillation or extraction, followed by purification using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol involves similar steps but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or thiolated derivatives.
Scientific Research Applications
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol, emphasizing substituent differences and their implications:
Biological Activity
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol, a compound with potential therapeutic applications, has garnered interest in recent years due to its biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The chemical structure of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol can be represented as follows:
- Molecular Formula : C₉H₁₉N₃O₂
- Molecular Weight : 185.26 g/mol
This compound features an ethyl and propyl amino group linked through an ethoxy chain, which is significant for its biological interactions.
Research indicates that compounds similar to 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol may exhibit various biological activities, including:
- Anti-Cancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds indicate they can target specific pathways involved in tumorigenesis and angiogenesis .
- Receptor Modulation : Some derivatives demonstrate selective agonistic activity on beta-adrenergic receptors (β3-ARs), which could be beneficial for metabolic and cardiovascular therapies .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| COB223 | WRL-68 | 86 |
| COB223 | MCF-7 | Moderate |
| COB223 | PC-3 | Moderate |
These studies suggest that while some derivatives exhibit moderate cytotoxicity, the specific activity of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol remains to be fully characterized.
In Vivo Studies
Preclinical models have also been utilized to assess the efficacy of similar compounds in vivo. For instance, the administration of compounds like COB223 in mouse models demonstrated significant tumor growth inhibition at doses as low as 4 mg/kg . This highlights the potential for therapeutic use in oncology.
Case Studies
Several case studies have explored the therapeutic implications of compounds related to 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol:
- Case Study on Angiogenesis : A study showed that a compound structurally similar to 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol inhibited endothelial cell proliferation and migration, indicating potential anti-angiogenic properties .
- Cardiovascular Effects : Another investigation focused on β3-AR agonists showed improved metabolic profiles in animal models, suggesting that this class of compounds could aid in treating obesity and related cardiovascular conditions .
Q & A
Q. What are the common synthetic routes for 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol?
The compound is synthesized via nucleophilic substitution reactions between ethyl/propyl amines and ethylene glycol derivatives under controlled conditions. Elevated temperatures (80–120°C) and catalysts like strong bases (e.g., NaOH) or transition metals are used to optimize yield. Ethylene oxide or chloroethoxy intermediates are typical starting materials, with purification via column chromatography or distillation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of ethyl/propyl amino groups (δ 1.0–1.5 ppm for alkyl protons) and ethoxy/hydroxyl moieties (δ 3.4–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns to validate the structure.
- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1050 cm (C-O-C ether stretch) confirm functional groups .
Q. What are the primary safety considerations when handling this compound?
Q. How does the compound’s solubility influence experimental design?
The compound is hydrophilic due to its ethoxy and hydroxyl groups, with solubility in water (~24 g/L) and polar solvents (e.g., ethanol, DMSO). Adjust solvent polarity to optimize reaction rates or biological assay conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalyst Screening : Test bases (e.g., KCO) or metal catalysts (e.g., Pd/C) to enhance nucleophilic substitution efficiency.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventionally).
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while ethanol/water mixtures aid in product precipitation .
Q. What mechanistic insights explain its reactivity in substitution and oxidation reactions?
- Nucleophilic Substitution : The amino group acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). Steric effects from ethyl/propyl groups may slow kinetics.
- Oxidation Pathways : Using KMnO or CrO, the hydroxyl group oxidizes to a ketone or carboxylic acid, confirmed by IR loss of -OH and MS fragmentation .
Q. How does structural modification impact biological activity?
- Amino Group Variation : Replacing ethyl/propyl with bulkier substituents (e.g., isobutyl) alters binding to enzymes like α-amylase, as shown in docking studies.
- Ether Chain Extension : Adding ethoxy units enhances hydrophilicity, affecting membrane permeability in cell-based assays .
Q. What strategies resolve contradictions in reported physicochemical properties?
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting melting point/boiling point data.
- Cross-Study Comparison : Replicate experiments under standardized conditions (e.g., 1 atm for boiling point measurements) to isolate variables .
Q. How is this compound utilized in enzyme kinetics studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
